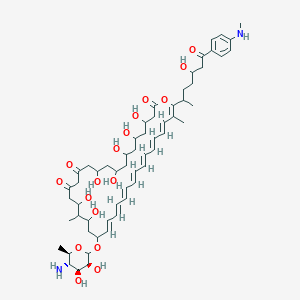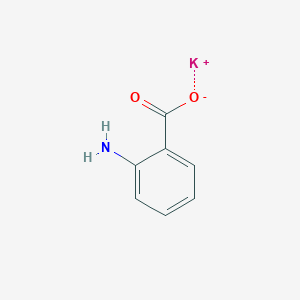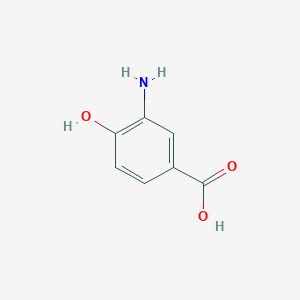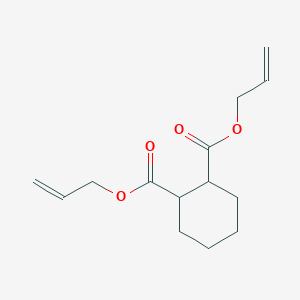
Diallyl hexahydrophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl hexahydrophthalate (DAHP) is a chemical compound that is widely used in various industries, including fragrance, flavor, and polymer production. DAHP is a colorless liquid with a pleasant odor, and it is known for its unique properties, such as its ability to enhance the stability of certain materials and its excellent solubility in water. In
Aplicaciones Científicas De Investigación
Diallyl hexahydrophthalate has been extensively studied for its various applications in scientific research. It is commonly used as a crosslinking agent for polymers, such as polyvinyl alcohol and polyethylene glycol. Diallyl hexahydrophthalate can also be used as a monomer for the synthesis of various copolymers, such as polyurethanes and polyesters. Additionally, Diallyl hexahydrophthalate has been used as a flavor and fragrance ingredient in the food and cosmetic industries.
Mecanismo De Acción
The mechanism of action of Diallyl hexahydrophthalate is not fully understood, but it is believed to involve the formation of covalent bonds between Diallyl hexahydrophthalate and other molecules. In polymerization reactions, Diallyl hexahydrophthalate acts as a crosslinking agent, forming strong chemical bonds between polymer chains. In biological systems, Diallyl hexahydrophthalate has been shown to interact with proteins and enzymes, affecting their function and activity.
Efectos Bioquímicos Y Fisiológicos
Diallyl hexahydrophthalate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Diallyl hexahydrophthalate can inhibit the growth of certain cancer cells, such as human liver cancer cells. Additionally, Diallyl hexahydrophthalate has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, such as Alzheimer's and Parkinson's disease. However, more research is needed to fully understand the potential therapeutic effects of Diallyl hexahydrophthalate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Diallyl hexahydrophthalate in scientific research has several advantages. It is a relatively inexpensive and readily available reagent, and it can be easily synthesized in the laboratory. Additionally, Diallyl hexahydrophthalate has a high solubility in water, which makes it easy to work with in aqueous solutions. However, there are also some limitations to the use of Diallyl hexahydrophthalate. For example, the synthesis of Diallyl hexahydrophthalate can be challenging, and the resulting product may contain impurities. Additionally, the use of Diallyl hexahydrophthalate in biological systems may be limited by its potential toxicity and lack of specificity.
Direcciones Futuras
There are several potential future directions for the study of Diallyl hexahydrophthalate. One area of research is the development of new synthetic methods for the production of Diallyl hexahydrophthalate and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of Diallyl hexahydrophthalate and its potential therapeutic effects in various diseases. Finally, the use of Diallyl hexahydrophthalate in the development of new materials, such as biodegradable polymers and hydrogels, may have important applications in the fields of medicine and biotechnology.
Conclusion:
In conclusion, Diallyl hexahydrophthalate is a versatile chemical compound with a wide range of applications in scientific research. It can be synthesized through the reaction between hexahydrophthalic anhydride and allyl alcohol, and it is commonly used as a crosslinking agent for polymers and as a flavor and fragrance ingredient. Diallyl hexahydrophthalate has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and it has potential therapeutic applications in the treatment of various diseases. While there are some limitations to the use of Diallyl hexahydrophthalate, its unique properties and potential applications make it an important area of research for the future.
Métodos De Síntesis
Diallyl hexahydrophthalate can be synthesized through the reaction between hexahydrophthalic anhydride and allyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a mixture of isomers, including cis- and trans-Diallyl hexahydrophthalate. The mixture can be separated through distillation or chromatography.
Propiedades
Número CAS |
13846-31-6 |
|---|---|
Nombre del producto |
Diallyl hexahydrophthalate |
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 |
Clave InChI |
HEBKPAWCVUSXMB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
SMILES canónico |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Otros números CAS |
13846-31-6 7500-82-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



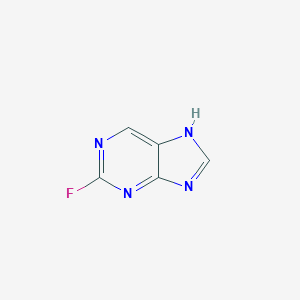
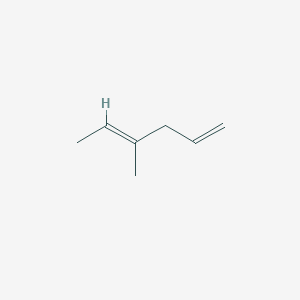
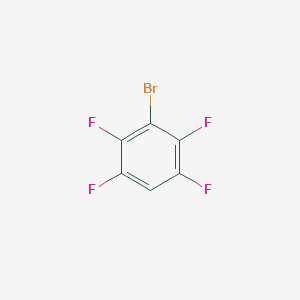
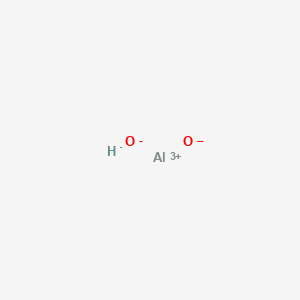
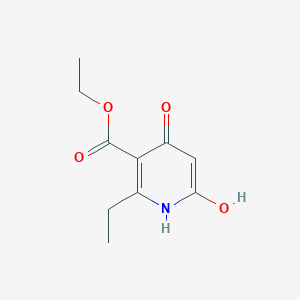
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
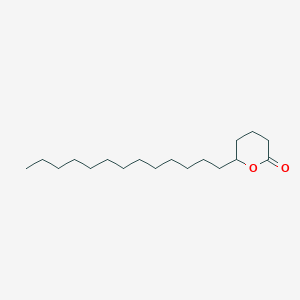
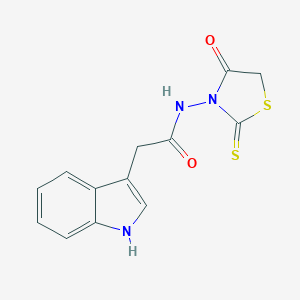
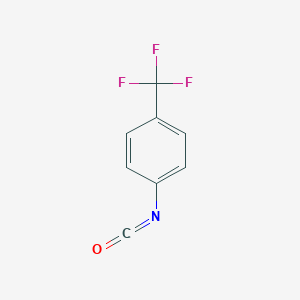
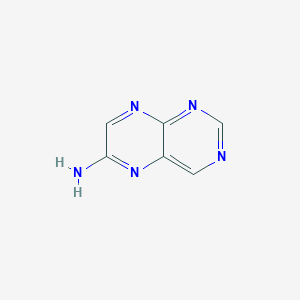
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
